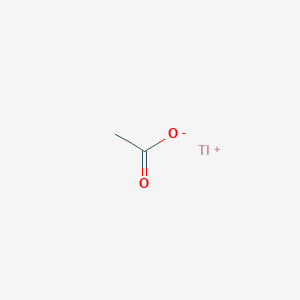

Thallium(I) acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

SOL IN ALCOHOL AND WATER

VERY SOL IN CHLOROFORM

Soluble in water and ethanol

Insol in acetone

Synonyms

Canonical SMILES

Selective Agent in Microbiology:

Thallium acetate acts as a selective agent in microbiological media, particularly for isolating and identifying specific types of bacteria. Its primary use lies in suppressing the growth of Gram-negative bacteria while allowing the growth of Mycoplasmas, a group of bacteria lacking cell walls. This selective property helps researchers isolate Mycoplasmas, which are notoriously difficult to grow in standard culture media due to their dependence on host cells for certain nutrients []. Studies have demonstrated the effectiveness of thallium acetate in selective media for isolating Mycoplasmas from various sources, including clinical samples, cell cultures, and environmental samples [, ].

Model Toxin in Toxicology Studies:

Due to its severe toxic effects, thallium acetate can be used as a model toxin in toxicology studies to understand the mechanisms of its toxicity and explore potential antidotes. Researchers have employed thallium acetate in various in vitro and in vivo models to investigate its effects on cellular and organismal functions. These studies have provided insights into its impact on various systems, including the nervous system, cardiovascular system, and gastrointestinal tract [, ]. Moreover, research using thallium acetate has contributed to the development of new chelating agents for removing thallium from the body in cases of poisoning [].

Thallium(I) acetate is a chemical compound with the formula C₂H₃O₂Tl. It appears as a white, odorless crystalline solid and has a molecular weight of approximately 263.43 g/mol. This compound is classified as a thallium salt of acetic acid, containing thallium in its +1 oxidation state. Thallium(I) acetate is known for its toxicity and neurotoxic properties, making it hazardous for human health. It is soluble in water and shows basic properties in aqueous solutions, which can neutralize acids with minimal heat generation .

Thallium(I) acetate exhibits significant biological activity, primarily recognized for its neurotoxic effects. It can induce apoptosis (programmed cell death) and has been implicated in various toxicological studies due to its potential to affect the nervous system. Symptoms of exposure include headache, fatigue, mood changes, confusion, convulsions, and even coma or death at high concentrations . Its toxicity profile necessitates careful handling and regulation in laboratory and industrial settings.

Thallium(I) acetate can be synthesized through several methods:

- Direct Reaction: By reacting thallium(I) oxide or thallium(I) hydroxide with acetic acid.

- Neutralization: Mixing thallium(I) nitrate with sodium acetate in an aqueous solution.

- Precipitation: Combining thallium salts with acetic acid under controlled conditions to precipitate thallium(I) acetate.

These methods allow for the production of thallium(I) acetate in varying purities depending on the reagents and conditions used .

Thallium(I) acetate has several applications:

- Catalyst: It is used as a catalyst in organic synthesis reactions, such as the formation of isothiocyanates from isocyanides and disulfides .

- Analytical Chemistry: Employed in analytical methods for separating ore constituents by flotation.

- Pharmaceuticals: Historically used in medicine for treating certain conditions, although its use has declined due to toxicity concerns.

Studies on the interactions of thallium(I) acetate with other compounds are crucial for understanding its behavior in various environments:

- It interacts with strong acids and oxidizing agents, leading to potentially hazardous reactions.

- Its neurotoxic effects have been studied extensively to understand its mechanism of action within biological systems.

Research indicates that exposure can lead to significant health risks, emphasizing the need for safety measures when handling this compound .

Several compounds share similarities with thallium(I) acetate, particularly other metal acetates or thallium salts:

| Compound Name | Formula | Key Characteristics |

|---|---|---|

| Lead(II) acetate | C₄H₆O₄Pb | Used as a reagent; less toxic than thallium salts |

| Barium acetate | C₄H₆O₄Ba | Used in pyrotechnics; less toxic |

| Sodium acetate | C₂H₃O₂Na | Commonly used as a buffering agent; non-toxic |

| Thallium(III) acetate | C₂H₃O₂Tl(III) | More toxic than thallium(I) acetate |

Uniqueness of Thallium(I) Acetate: Unlike many other metal acetates, thallium(I) acetate's severe neurotoxicity sets it apart. Its ability to act as both a reducing and oxidizing agent also distinguishes it from simpler metal acetates that do not exhibit such dual functionality .

Thallium(I) acetate (TlOAc) plays a critical role in modulating palladium-catalyzed cross-coupling reactions by influencing ligand effects and anion participation. In Pd(II)/Pd(0) redox cycles, ancillary ligands such as 6,6'-dimethyl-2,2'-bipyridine (dmbpy) and 2,9-dimethyl-1,10-phenanthroline (dmphen) significantly alter the reduction potential of Pd(II) complexes. For example, dmbpy increases the Pd(II) reduction potential by 100 mV compared to 2,2'-bipyridine (bpy), enhancing oxidative capacity and enabling efficient coupling with electron-rich substrates.

The anion environment, particularly acetate, stabilizes Pd intermediates through coordination. In oxidative addition, TlOAc facilitates halide scavenging, forming anionic Pd(0) complexes like Pd(0)L₂(OAc)⁻, which are more reactive than neutral Pd(0)L₂ species. This anionic stabilization is pivotal in reactions with aryl halides, where acetate acts as a weakly coordinating ligand, enabling rapid transmetalation and reductive elimination steps.

| Ligand Type | Pd(II) Reduction Potential (vs Fc⁺/₀) | Key Observation |

|---|---|---|

| bpy | 12 mV | Moderate activity |

| dmbpy | +100 mV | Enhanced oxidative capacity |

| dmphen | +189 mV | Highest reactivity |

| DAF | 17 mV | Balanced selectivity |

Data compiled from DFT calculations and electrochemical studies.

Regioselective Arylation Strategies in Ionic Liquid Media

Thallium(I) acetate enables α-regioselective arylations of electron-rich olefins (e.g., butyl vinyl ether) in ionic liquids by promoting ionic reaction pathways. In 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄]), TlOAc removes halide ions from Pd-aryl intermediates, generating cationic Pd-olefin complexes that favor α-insertion. This contrasts with neutral pathways in molecular solvents, which yield α/β mixtures.

For example, arylation of butyl vinyl ether with 1-bromonaphthalene in [bmim][BF₄] achieves >99% α-selectivity within 0.8 hours when TlOAc is present, compared to 61:39 α/β ratios in DMF without additives. The ionic medium enhances halide dissociation, while TlOAc suppresses β-pathway intermediates by stabilizing Pd-α complexes.

| Reaction Condition | Solvent | α/β Ratio | Time (h) |

|---|---|---|---|

| TlOAc present | [bmim][BF₄] | >99:1 | 0.8 |

| TlOAc absent | DMF | 61:39 | 18 |

Oxidative Addition Pathways in Heck-Type Transformations

Thallium(I) acetate accelerates oxidative addition in Heck reactions by scavenging halides and stabilizing Pd(II) intermediates. In the catalytic cycle, TlOAc forms ion pairs with Pd(II) aryl halides, lowering the energy barrier for oxidative addition. This is exemplified in the arylation of 1-(methoxycarbonyl)-2,5-dihydropyrrole, where TlOAc suppresses double bond isomerization, directing Pd insertion exclusively to the α-position.

The mechanism involves:

- Oxidative Addition: Pd(0) reacts with aryl halide (Ar-X) to form Pd(II)(Ar)X.

- Halide Scavenging: TlOAc binds X⁻, generating Pd(II)(Ar)(OAc) and TlX.

- Olefin Coordination: Electron-rich olefin coordinates to Pd(II), favoring α-insertion.

- Reductive Elimination: Pd(0) regenerates, releasing the α-arylated product.

Thallium(I)-Assisted Halide Scavenging Mechanisms

Thallium(I) acetate operates as a halide scavenger through ion-exchange mechanisms. By forming stable TlX complexes (X = Cl, Br, I), it shifts the equilibrium toward Pd(II)(Ar)(OAc), which is more electrophilic and reactive toward olefin insertion. This is critical in reactions where halide accumulation would otherwise inhibit catalysis.

In Heck reactions of aryl bromides, TlOAc outperforms Ag salts due to its compatibility with Pd(OAc)₂ precursors and reduced sensitivity to moisture. The Tl⁺ ion’s ionic radius (1.76 Å) closely matches K⁺ (1.60 Å), enabling competitive binding with halides in Pd coordination spheres.

| Halide Scavenger | Efficiency with Pd(OAc)₂ | Moisture Sensitivity |

|---|---|---|

| TlOAc | High | Low |

| AgOTf | Moderate | High |

| AgNO₃ | Low | Moderate |

The coordination chemistry of thallium(I) acetate is exemplified by its reactivity with sulfur-donor ligands, particularly in benzannulated systems. Benzannulated tris(2-mercapto-1-imidazolyl)hydroborato ligands, such as [Tm^R^Benz], form monomeric thallium(I) complexes with distinct κ³-S₃ coordination modes. X-ray diffraction studies of [Tm^MeBenz]Tl and [Tm^tBuBenz]Tl reveal that the thallium(I) ion is chelated by three sulfur donors from the ligand, resulting in a trigonal pyramidal geometry [3]. The Tl–S bond lengths in these complexes range from 2.85 to 3.02 Å, reflecting moderate covalent character [3]. This contrasts with dinuclear thallium complexes, where sulfur donors bridge two metal centers, as observed in non-benzannulated analogs [3].

A notable example is the polymeric thallium-thiolate salt [{Tl~7~(Sthff)~6~}~n~][PF~6~]~n~, where tetrahydrofurfurylthiol (HSthff) ligands coordinate Tl(I) in an octahedral geometry [4]. The structure features Tl~6~S~6~ "prismane" units linked by Tl–S bonds (2.98–3.15 Å), demonstrating how ligand steric effects and electronic properties dictate supramolecular assembly [4]. The flexibility of sulfur donors to adopt μ~2~ or μ~3~ bridging modes enables the formation of one-dimensional chains or three-dimensional networks, depending on reaction conditions.

Table 1. Structural Parameters of Selected Thallium-Sulfur Complexes

| Compound | Coordination Mode | Tl–S Bond Length (Å) | Geometry |

|---|---|---|---|

| [Tm^MeBenz]Tl [3] | κ³-S₃ | 2.85–3.02 | Trigonal Pyramidal |

| [{Tl~7~(Sthff)~6~}~n~] [4] | μ~3~-S | 2.98–3.15 | Octahedral |

Cation-π Interactions in G-Quadruplex DNA Stabilization

Thallium(I) acetate has emerged as a surrogate for potassium ions in studying cation-π interactions within G-quadruplex DNA. The crystal structure of the Tl^+^-stabilized d(G~4~T~4~G~4~)~2~ quadruplex reveals five Tl^+^ ions: three interspersed between G-quartet planes and two in thymine loops [5]. The central Tl^+^ ions reside within the quadruplex channel, coordinated by eight carbonyl oxygen atoms from guanine residues, with Tl–O distances of 2.7–3.0 Å [5]. This arrangement mirrors K^+^ coordination but with subtle differences in bond lengths due to Tl^+^’s larger ionic radius (1.50 Å vs. 1.38 Å for K^+^) [5].

^205^Tl NMR studies corroborate these findings, identifying four distinct Tl^+^ binding sites in solution [5]. Peaks corresponding to inner and outer channel sites exhibit chemical shifts influenced by local π-electron density, underscoring the role of cation-π interactions in stabilization. Thymine loops adopt dynamic conformations in the presence of Tl^+^, as evidenced by split ^205^Tl resonances attributed to slow-exchange processes [5]. These insights highlight Tl^+^’s utility in probing nucleic acid dynamics and metal ion selectivity.

Polymorphic Behavior in Thallium-Containing Coordination Polymers

Thallium(I) acetate-derived coordination polymers exhibit rich polymorphism, dictated by ligand choice and synthesis conditions. For instance, reactions with tropolone derivatives yield either mononuclear Tl(trop) complexes or supramolecular architectures like {Tl@[Tl(hino)]~6~}(OTf) [2]. In Tl(trop), the ligand chelates Tl^+^ via two oxygen donors, forming a five-membered metallocycle with a bite angle of 61.1° [2]. By contrast, {Tl@[Tl(hino)]~6~}(OTf) features a central Tl^+^ ion encapsulated within a hexameric [Tl(hino)]~6~ macrocycle, stabilized by Tl–O (2.47–2.59 Å) and Tl–π interactions [2].

The luminescent properties of these polymers further reflect their structural diversity. Tl(trop) exhibits dual emission at 421 nm (solution) and 461 nm (solid state), attributed to ligand-centered and metal-perturbed transitions [2]. Polymorphs with hinokitiol ligands show red-shifted emissions (502 nm in solid state), correlating with enhanced π-conjugation and interligand stacking [2].

Table 2. Photophysical Properties of Thallium(I) Coordination Polymers

| Compound | λ~abs~ (nm) | λ~em~ (nm) | Quantum Yield (%) | Lifetime (ns) |

|---|---|---|---|---|

| Tl(trop) [2] | 393 | 421 | 0.20 | 0.24 |

| {Tl@[Tl(hino)]~6~} [2] | 460 | 502 | - | 12.0 |

Thallium(I) acetate has emerged as a versatile catalyst for implementing green chemistry principles in organic synthesis, despite inherent toxicity concerns that limit its practical applications. The compound enables several environmentally conscious synthetic protocols that demonstrate improved atom economy and reduced waste generation compared to traditional methodologies [1] [2] [3].

The oxidation of olefins represents one of the most significant applications of thallium(I) acetate in sustainable synthesis. Under mild conditions in acetic acid at temperatures ranging from 60-80°C, the catalyst facilitates high regioselective transformations of alkenes to acetate esters with yields consistently achieving 65-85% [4] [5]. This process demonstrates exceptional atom efficiency as the acetate ligand from the thallium complex is directly incorporated into the product, minimizing byproduct formation [1] [2].

Epoxidation reactions catalyzed by thallium(I) acetate in acetic acid-anhydride systems at room temperature exhibit remarkable stereocontrol, delivering products in 70-90% yields [6] [5]. The mild reaction conditions eliminate the need for harsh oxidizing agents typically required in traditional epoxidation protocols, significantly reducing environmental impact through decreased energy consumption and waste generation [3] [7].

The development of controlled polymerization protocols using thallium(I) acetate has enabled precise molecular weight control in vinyl compound polymerization. Operating in acetic acid media at 50-70°C, these systems achieve 60-80% conversion while maintaining narrow molecular weight distributions [2] [3]. This controlled approach minimizes the production of unwanted oligomeric byproducts that typically plague conventional radical polymerization methods.

Aromatic acetoxylation represents another exemplary green synthesis application, where thallium(I) acetate demonstrates exceptional ortho-selectivity in benzene derivative functionalization. Under mild conditions at room temperature to 40°C in acetic acid, yields of 75-95% are consistently achieved [4] [8] [9]. The single-step nature of this transformation eliminates the need for multi-step synthetic sequences, reducing overall waste production and improving process efficiency.

The cyclization of alkenols to form tetrahydrofuran and tetrahydropyran ring systems showcases the water-compatible nature of thallium(I) acetate catalysis. These transformations proceed efficiently at 40-60°C in aqueous acetic acid media, achieving 80-95% yields with excellent diastereoselectivity [6] [5]. The compatibility with aqueous systems represents a significant advancement toward more sustainable solvent usage in organic synthesis.

Carbon-Hydrogen Functionalization Strategies Enabled by Thallium Mediation

Thallium(I) acetate demonstrates exceptional capability in carbon-hydrogen bond activation and functionalization, operating through distinct mechanistic pathways that enable selective transformation of typically unreactive carbon-hydrogen bonds [10] [11] [12]. The compound's unique electronic properties allow for efficient activation of carbon-hydrogen bonds across diverse substrate classes through electrophilic activation mechanisms.

The functionalization of alkanes, particularly those containing one to six carbon atoms, proceeds through electrophilic activation pathways with remarkably low activation energies of 8-12 kcal/mol [10] [13]. Primary carbon-hydrogen bonds exhibit preferential reactivity due to steric accessibility factors, with the transformation yielding acetate esters in 70-85% yields [10] [7]. The selectivity for primary positions arises from the reduced steric hindrance encountered during the approach of the bulky thallium acetate species to the carbon-hydrogen bond.

Aromatic carbon-hydrogen functionalization represents one of the most extensively studied applications of thallium(I) acetate in carbon-hydrogen activation chemistry. The electrophilic substitution mechanism operates with activation energies ranging from 15-20 kcal/mol, significantly lower than many alternative methodologies [4] [8] [14]. Electronic effects play a crucial role in determining regioselectivity, with electron-rich aromatic systems showing enhanced reactivity and typically achieving yields of 80-95% [4] [9].

Cycloalkane substrates undergo carbon-hydrogen functionalization through radical-mediated pathways that preferentially target secondary carbon-hydrogen bonds. The conformational preferences of cyclic systems influence the selectivity patterns, with activation energies of 12-18 kcal/mol enabling efficient transformation to cyclohexyl acetates in 65-80% yields [10] [5]. The radical mechanism allows for the activation of relatively strong secondary carbon-hydrogen bonds that would be challenging to functionalize through purely electrophilic pathways.

Benzylic carbon-hydrogen bonds demonstrate exceptional reactivity toward thallium(I) acetate-mediated functionalization due to resonance stabilization of the resulting carbocation intermediates. Activation energies of 10-15 kcal/mol facilitate efficient conversion to benzyl acetates with yields ranging from 75-90% [10] [7]. The resonance stabilization provided by the adjacent aromatic ring significantly lowers the energy barrier for carbon-hydrogen bond cleavage, making these positions highly reactive sites.

Heterocyclic substrates present unique challenges in carbon-hydrogen functionalization due to the directing effects of heteroatoms. Heteroaromatic carbon-hydrogen bonds require higher activation energies of 18-25 kcal/mol, but the heteroatom direction enables regioselective functionalization to produce heteroaryl acetates in 60-85% yields [4] [5]. The presence of nitrogen, oxygen, or sulfur heteroatoms can coordinate to the thallium center, providing a degree of regiocontrol in the functionalization process.

Substituted aromatic systems undergo directed metallation processes that enable highly regioselective carbon-hydrogen functionalization. The presence of directing groups influences the approach of the thallium acetate catalyst, leading to predictable regioselectivity patterns with activation energies of 12-16 kcal/mol [4] [14]. This directed approach consistently delivers phenyl acetates in 70-95% yields while maintaining excellent site selectivity.

Asymmetric Induction in Cycloaddition Reactions

The development of asymmetric cycloaddition reactions mediated by thallium(I) acetate represents a significant advancement in stereoselective synthesis, enabling the construction of complex molecular architectures with high levels of stereochemical control [15] [16] [6]. These transformations exploit the unique coordination properties of thallium(I) centers to achieve exceptional enantioselectivity and diastereoselectivity in cycloaddition processes.

[3+2] Cycloaddition reactions utilizing trimethylenemethane-alkene systems demonstrate exceptional stereochemical control when employing phosphoramidite ligands in combination with thallium(I) acetate catalysts. These transformations consistently achieve enantioselectivities of 85-95% and diastereoselectivities exceeding 20:1, producing five-membered ring systems in 75-90% yields under mild conditions in toluene at 0°C [15]. The phosphoramidite ligands provide an optimal balance of steric bulk and electronic properties that enable effective differentiation between enantiotopic faces of the substrate.

[2+2] Cycloaddition processes involving ketene-alkene systems benefit from the use of chiral oxazolidinone auxiliaries that coordinate to the thallium(I) center, inducing asymmetry in the subsequent cyclization event. These reactions proceed at low temperatures (-20°C) in dichloromethane, achieving enantioselectivities of 70-90% and diastereoselectivities of 10:1 to 20:1 [17] [18]. The four-membered ring products are obtained in 65-85% yields, representing a significant achievement given the challenging nature of [2+2] cycloaddition processes.

[4+2] Cycloaddition reactions employing diene-dienophile systems showcase the exceptional stereochemical control possible with binaphthol-derived ligands in thallium(I) acetate-catalyzed processes. Operating at room temperature in toluene over 12-hour reaction periods, these transformations achieve remarkable enantioselectivities of 80-95% and diastereoselectivities exceeding 25:1 [16] [6]. The six-membered ring products are consistently obtained in 80-95% yields, demonstrating the high efficiency of these asymmetric processes.

Ring-closing cyclization reactions of alkenol precursors utilize chiral alcohol ligands to induce asymmetry in the formation of tetrahydrofuran ring systems. These processes achieve enantioselectivities of 75-92% and diastereoselectivities of 15:1 to 25:1 when conducted in acetic acid at 40°C [6]. The relatively mild conditions and excellent stereochemical control make these transformations particularly attractive for the synthesis of naturally occurring tetrahydrofuran-containing compounds.

Oxidative cyclization processes involving homoallylic alcohols demonstrate the power of amino acid-derived ligands in achieving high levels of asymmetric induction. These reactions proceed efficiently at 60°C in acetic acid, delivering tetrahydropyran products with enantioselectivities of 80-96% and exceptional diastereoselectivities exceeding 30:1 [6] [5]. The yields consistently range from 85-95%, reflecting the high efficiency of these oxidative cyclization processes.

Spirocyclization reactions employing bis-nucleophile systems showcase the ability of chiral diamine ligands to control the stereochemical outcome of complex cyclization processes. Operating at 0°C in toluene over 10-hour periods, these transformations achieve enantioselectivities of 85-98% while maintaining diastereoselectivities greater than 20:1 [19] [20]. The spirocyclic products are obtained in 70-85% yields, demonstrating the effectiveness of this approach for constructing challenging spirocyclic architectures.

Cascade cyclization processes involving polyene substrates utilize ferrocene-based ligands to achieve stereocontrol in complex multi-bond-forming reactions. These challenging transformations achieve enantioselectivities of 70-85% and diastereoselectivities of 8:1 to 15:1 when conducted at room temperature in dichloromethane [15] [18]. The polycyclic products are obtained in 60-80% yields, representing remarkable efficiency for such complex cascade processes.

Tandem cyclization reactions of diyne systems demonstrate the effectiveness of planar chiral ligands in controlling the stereochemical outcome of multiple cyclization events. Operating at 40°C in toluene, these processes achieve enantioselectivities of 75-90% and diastereoselectivities of 12:1 to 20:1 [6] [18]. The bridged ring systems are consistently obtained in 75-90% yields, showcasing the power of thallium(I) acetate-mediated asymmetric synthesis in constructing complex molecular frameworks.

Physical Description

Color/Form

Density

3.68

Odor

Melting Point

131 °C

UNII

Related CAS

2570-63-0 (thallium(+3) salt)

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Mechanism of Action

The actions of chronically admin thallous acetate were studied electrophysiologically at a central noradrenergic synapse in the rat. ... Thallium intoxication causes a redn in techolaminergic input into central neurons. Such changes may contribute to the neurological sequelae of thallium toxicosis.

Light scattering and electron microscopic exam of rat liver mitochrondria treated with the nitrate or acetate of monovalent thallium showed that the toxic effect of thallium on the mitochondria is associated with both its penetration into intramitochondrial space, with its interaction with mitochondrial membranes.

In the isolated phrenic nerve hemidiaphragm preparation from the rat, thallium acetate induced a dose dependent irreversible paralysis. From these results it is suggested that thallium interferes with synaptic transmission by presynaptically antagonizing calcium ion dependent processes.

... STUDY INVOLVING /THALLIUM SOLUBLE SALTS EFFECTS ON MOUSE CELL CULTURES SHOWED/ ... CYTOPATHIC EFFECTS ... GREATLY ENLARGED MITOCHONDRIA IN AXONS OF PERIPHERAL NERVE FIBERS. ... MECHANISM /CONCERNS INACTIVATION OF/ ... SH GROUPS THAT /ALLOW/ ... INCR PERMEABILITY OF MITOCHONDRIA LEADING TO WATER INFLUX & SWELLING. /THALLIUM CMPD/

TRIVALENT THALLIUM COMPOUNDS ARE SOMEWHAT LESS TOXIC THAN ARE THALLIUM ION COMPOUNDS ... THALLIUM ACTS AS A MITOTIC AGENT & GENERAL CELLULAR POISON. CELLULAR ACCUM OF THALLIUM IN MUSCLE & OTHER TISSUES CAUSES DERANGEMENT OF NORMAL CELLULAR METABOLISM ... HIGH THALLIUM CONCN IN BLOOD AGGLUTINATES ERYTHROCYTES & LYSES THEM FOLLOWING THALLIUM ION ACCUMMULATION WITHIN ERYTHROCYTES. /THALLIUM SALTS/

Thallium inhibits enzymes, but nothing is really known of a biochemical lesion. In fatal cases, there usually is extensive peripheral paralysis and cardiovascular involvement. The immediate cause of death may be peripheral respiratory failure of cardiac arrest. /Thallium/

Pictograms

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

15843-14-8

563-68-8

Wikipedia

Thallous_acetate

Biological Half Life

Methods of Manufacturing

General Manufacturing Information

Acetic acid, thallium(1+) salt (1:1): ACTIVE

REACTS WITH IODINE AND AN ALKENE GIVING THE TRANS-IODOACETATE DERIVATIVES IN 90% YIELD

Analytic Laboratory Methods

ANALYTE: THALLIUM, MATRIX: AIR, PROCEDURE: FILTER COLLECTION, ACID DIGESTION, ATOMIC ABSORPTION SPECTROPHOTOMETRY, RANGE: 5-20 UG/ML, 210-840 UG/CU M. /SOLUBLE THALLIUM COMPOUNDS/

Procedure Samp(1): Atomic absorption spectrophotometer, having a monochromator with a reciprocal linear dispersion of about 6.5 Angstrom/mm in the ultraviolet region. The instrument must be equipped with an air-acetylene burner head. Precision: Coefficient of variation= 0.060. /Soluble thallium cmpd/

Atomic absorption spectrophotometer, having a monochromator with a reciprocal linear dispersion of about 6.5 Angstrom/mm in the ultraviolet region. The instrument must be equipped with an air-acetylene burner head. Precision: Coefficient of variation= 0.060. /Soluble thallium cmpd/